2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine
Overview
Description
2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine is a heterocyclic compound with the following properties:
- IUPAC Name : 2,4-dichloro-6-phenylthieno[3,2-d]pyrimidine
- Molecular Formula : C<sub>12</sub>H<sub>6</sub>Cl<sub>2</sub>N<sub>2</sub>S
- Molecular Weight : 281.16 g/mol
- CAS Number : 36926-41-7
- Appearance : Not specified in the available data
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine consists of a thieno[3,2-d]pyrimidine core with chlorine substituents at positions 2 and 4, and a phenyl group attached to the pyrimidine ring. The arrangement of atoms and bonds determines its properties and reactivity.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including substitution, cyclization, and functional group transformations. Specific reactions would depend on reaction conditions and reactants.
Physical And Chemical Properties Analysis
- Solubility : Solubility data is not provided.
- Melting Point : Not specified.
- Boiling Point : Not specified.
- Stability : Stability under various conditions (e.g., temperature, light, moisture) requires investigation.
Safety And Hazards
- Safety Data Sheet (SDS) : Refer to the SDS for safety information.
- Hazardous Properties : As with any chemical, precautions should be taken during handling, storage, and disposal. Consult safety guidelines and use appropriate protective equipment.
Future Directions
Research on 2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine could explore the following areas:
- Biological Activity : Investigate potential applications in medicine or agriculture.
- Synthetic Modifications : Explore derivatization to enhance properties.
- Structure-Activity Relationships : Understand how structural changes affect its behavior.
Remember that this analysis is based on available data, and further scientific investigation is essential for a deeper understanding of this compound. 🧪🔬
properties
IUPAC Name |
2,4-dichloro-6-phenylthieno[3,2-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2S/c13-11-10-8(15-12(14)16-11)6-9(17-10)7-4-2-1-3-5-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUOYFFUWXEBMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)C(=NC(=N3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-phenylthieno[3,2-d]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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